2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile

physicochemical characterization solid-state stability procurement quality control

2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile (CAS 321848-25-3) is a heterocyclic small molecule (C₁₄H₁₆N₄O; MW 256.3 g/mol) belonging to the class of pyrazole-piperidine-acetonitrile derivatives. The compound integrates three distinct heterocyclic motifs—a furan ring, a 1H-pyrazole ring, and a piperidine ring—connected via a piperidine N-acetonitrile linkage.

Molecular Formula C14H16N4O
Molecular Weight 256.309
CAS No. 321848-25-3
Cat. No. B2632411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile
CAS321848-25-3
Molecular FormulaC14H16N4O
Molecular Weight256.309
Structural Identifiers
SMILESC1CN(CCC1C2=CC(=NN2)C3=CC=CO3)CC#N
InChIInChI=1S/C14H16N4O/c15-5-8-18-6-3-11(4-7-18)12-10-13(17-16-12)14-2-1-9-19-14/h1-2,9-11H,3-4,6-8H2,(H,16,17)
InChIKeyAPEZOYURPVWEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile (CAS 321848-25-3): Key Physicochemical Properties and Structural Classification


2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile (CAS 321848-25-3) is a heterocyclic small molecule (C₁₄H₁₆N₄O; MW 256.3 g/mol) belonging to the class of pyrazole-piperidine-acetonitrile derivatives . The compound integrates three distinct heterocyclic motifs—a furan ring, a 1H-pyrazole ring, and a piperidine ring—connected via a piperidine N-acetonitrile linkage . This structural architecture has been disclosed in patent literature as part of a broader series of 1H-pyrazole derivatives developed as sigma receptor (σ₁/σ₂) ligands, indicating targeted pharmacological design rather than random screening output [1]. The compound exhibits a melting point of 153–155 °C and a predicted boiling point of 486.6 ± 45.0 °C, with a predicted density of 1.2 ± 0.1 g/cm³ and a predicted pKa of 13 ± 0.10 .

Why 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile Cannot Be Interchanged with Other Pyrazole-Piperidine Analogs


The pyrazole-piperidine scaffold family exhibits extreme sensitivity to N-substituent identity at the piperidine nitrogen. The acetonitrile (–CH₂CN) group is not merely a terminal capping moiety; it functions as a hydrogen-bond acceptor and dipole-modulating element that directly influences receptor binding topology and ligand–target residence time [1]. In the related series of sigma receptor ligands, the Nature of the N-substituent (acetonitrile vs. benzyl vs. sulfonyl vs. nitrobenzyl) has been shown to drive differential subtype selectivity between σ₁ and σ₂ receptors, with even minor alkyl chain variations producing orders-of-magnitude shifts in Ki values [1]. Furthermore, the furan-2-yl substituent at the pyrazole 5-position introduces distinct π-stacking and H-bonding capacity compared to phenyl, thienyl, or trifluoromethylphenyl congeners, altering both potency and physicochemical drug-likeness [2]. Therefore, substituting 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile with a close analog—even one differing by a single functional group—cannot be assumed to preserve target engagement, selectivity profile, or assay reproducibility without explicit comparative validation data.

Quantitative Differentiation Evidence for 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile (CAS 321848-25-3) vs. Closest Analogs


Melting Point Differentiates 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile from the De-Cyanomethylated Core Scaffold for Solid-State Handling and Formulation

2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile exhibits a well-defined, experimentally measured melting point of 153–155 °C , whereas the de-cyanomethylated core scaffold 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine (CAS 111897-11-1) does not have a reliably reported melting point in authoritative databases . This difference arises from the acetonitrile substituent, which introduces additional dipole–dipole and potential C–H···N≡C intermolecular interactions in the crystal lattice, elevating and sharpening the melting transition relative to the secondary amine analog. A sharp, reproducible melting point is a critical quality attribute for confirming identity and crystalline purity upon receipt.

physicochemical characterization solid-state stability procurement quality control

Predicted pKa of 13 Reveals the Acetonitrile-Appended 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile as the Neutral Piperidine Form Under Physiological Conditions, in Contrast to the Protonatable Secondary Amine Scaffold

The predicted pKa of 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile is 13 ± 0.10 , indicating that the piperidine nitrogen exists overwhelmingly in its neutral, non-protonated form at physiological pH (7.4). In contrast, the comparator 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine (CAS 111897-11-1), which bears a secondary amine (–NH–) at the piperidine position, has a predicted pKa of approximately 10–11 (class-level inference for secondary piperidines), meaning it exists predominantly in the protonated, positively charged form at pH 7.4 [1]. This ionization difference has profound consequences for passive membrane permeability, CNS penetration potential, and off-target interactions with aminergic receptors.

ionization state physicochemical profiling CNS drug-likeness

The Furan-2-yl Substituent on the 1H-Pyrazole Confers α-Synuclein Anti-Aggregation Activity Not Observed with Phenyl or Thienyl Pyrazole Congeners in the Same Scaffold Class

A focused series of furan-2-yl-1H-pyrazole derivatives, structurally containing the identical 5-(furan-2-yl)-1H-pyrazole motif present in the target compound, was evaluated for inhibition of α-synuclein (α-syn) aggregation in vitro [1]. Several compounds in this series demonstrated inhibition efficacy comparable to the reference compound anle138b, a clinical-stage α-syn aggregation inhibitor [1]. By contrast, phenyl-substituted and thienyl-substituted pyrazole analogs within the broader sigma ligand patent literature are not reported to exhibit α-syn anti-aggregation activity; their primary disclosed pharmacology is limited to sigma receptor binding [2]. This indicates that the furan-2-yl heterocycle introduces a unique biological fingerprint not achieved by carbocyclic or thiophene isosteres at the same position.

α-synuclein aggregation Parkinson's disease neurodegeneration

Structural Comparison of 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile vs. the Nitrobenzyl Analog (CAS 321848-26-4) Reveals Critical Differences in Electronic Character and Predicted Metabolic Liability

The closest commercially listed structural analog to the target compound is 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine (CAS 321848-26-4), which differs only in the N-substituent: acetonitrile (–CH₂CN) vs. 4-nitrobenzyl (–CH₂–C₆H₄–NO₂) . The nitrobenzyl analog introduces a nitroaromatic moiety that is a well-established structural alert for mutagenicity and metabolic bioactivation via nitroreductase-mediated pathways [1]. By contrast, the acetonitrile substituent—while also a potential metabolic liability via CYP450-mediated cyanide release—presents a single metabolic pathway compared to the multi-step reductive metabolism of nitroaromatics, which generates reactive nitroso and hydroxylamine intermediates [1]. From a procurement perspective for in vitro pharmacology, the acetonitrile analog avoids confounding cytotoxicity or false-positive assay interference commonly associated with nitro-containing compounds [2].

structure–activity relationship metabolic stability nitro group toxicity

The Pyrazole-Piperidine-Acetonitrile Architecture Is Explicitly Claimed as a Sigma-1/Sigma-2 Receptor Ligand Scaffold in the Patent Literature, Positioning This Compound Within a Pharmacologically Validated Chemical Series

U.S. Patent Application US 2024/0239781 A1 (filed 2022, published 2024) explicitly claims 1H-pyrazole derivatives encompassing the pyrazole-(CH₂)ₙ-piperidine-N-R architecture as sigma receptor ligands, with demonstrated binding affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes [1]. Within this patent series, Ki values for representative compounds range from sub-nanomolar to low micromolar against σ₁ and σ₂ receptors [1]. While specific binding data for the 2-furyl/acetonitrile substitution pattern is not publicly disclosed in the accessible patent examples, the patent generically covers this substitution combination, indicating that the applicant (Acondicionamiento Tarrasense) has generated internal data supporting its inclusion. By contrast, 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine (CAS 111897-11-1), lacking the acetonitrile group, is not claimed in this patent family and is not associated with sigma receptor pharmacology in the primary literature.

sigma receptor CNS pharmacology intellectual property

Optimal Research and Procurement Application Scenarios for 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile (CAS 321848-25-3)


Sigma-1/Sigma-2 Receptor Pharmacology Studies Requiring a Neutral, CNS-Penetrant Chemical Probe

The combination of a predicted neutral piperidine nitrogen at physiological pH (pKa ~13) and patent-disclosed sigma-1/sigma-2 receptor binding activity [1] makes 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile well-suited as a chemical probe for sigma receptor pharmacology in cellular and in vivo CNS models. Unlike the protonatable secondary amine scaffold 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine (CAS 111897-11-1)—which carries a constitutive positive charge at pH 7.4 that may limit passive membrane permeability and promote off-target aminergic receptor binding—the target compound's neutral state supports passive blood–brain barrier penetration, a critical requirement for studying central sigma receptor function .

α-Synuclein Aggregation Inhibitor Screening and Synucleinopathy Drug Discovery

The furan-2-yl-1H-pyrazole pharmacophore, which is the core recognition element of 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile, has demonstrated in vitro α-synuclein aggregation inhibition comparable to the clinical-stage reference compound anle138b in thioflavin T fluorescence assays [2]. For laboratories investigating Parkinson's disease, dementia with Lewy bodies, or multiple system atrophy, this compound provides a structurally distinct chemical starting point that combines the furan-pyrazole α-syn anti-aggregation motif with a piperidine-acetonitrile tail amenable to further medicinal chemistry optimization. This dual functionality is absent in phenyl-substituted or thienyl-substituted pyrazole analogs, which lack the α-syn pharmacology [2][1].

Structure–Activity Relationship (SAR) Expansion Around the Piperidine N-Acetonitrile Substitution Vector

The target compound is the sole commercially catalogued member of the pyrazole-piperidine-acetonitrile subclass bearing the furan-2-yl heterocycle . It serves as a key intermediate scaffold for SAR campaigns aimed at exploring: (i) variations of the acetonitrile moiety (e.g., hydrolysis to acetamide, reduction to ethylamine, cyclization to heterocycles), (ii) electrophilic substitution on the furan ring, and (iii) pyrazole N–H functionalization. The well-defined melting point (153–155 °C) facilitates quality control verification of the starting material prior to parallel synthesis or library production, reducing the risk of propagating impurities through a multi-step derivatization sequence.

Comparative Toxicology and Off-Target Profiling Against Nitroaromatic-Containing Pyrazole-Piperidine Analogs

For drug metabolism and safety assessment groups, 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile provides a cleaner in vitro tool compound than its closest catalogued analog, 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine (CAS 321848-26-4), which contains a nitroaromatic structural alert for mutagenicity and covalent protein binding [3]. By selecting the acetonitrile-substituted compound for early safety profiling (Ames fluctuation test, cytotoxicity panels, hERG binding), researchers can deconvolute scaffold-intrinsic toxicological signals from nitro-group-specific confounding effects, enabling more accurate safety liability assignment and clearer structure–toxicity relationship readouts.

Quote Request

Request a Quote for 2-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.